2-(2-Fluorophenyl)pyrimidin-5-amine
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Overview
Description
2-(2-Fluorophenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at the 5-position and a fluorophenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and guanidine.
Cyclization Reaction: The key step involves the cyclization of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choice of solvents that facilitate the reaction and improve product isolation.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2-Fluorophenyl)pyrimidin-5-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-5-amine involves its interaction with specific molecular targets, including:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with nucleic acids to affect gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-fluorophenyl)pyrimidine: Similar structure but with different substitution pattern.
5-Amino-2-(4-fluorophenyl)pyrimidine: Fluorine atom positioned differently on the phenyl ring.
5-Amino-2-(2-chlorophenyl)pyrimidine: Chlorine atom instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(2-fluorophenyl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)10-13-5-7(12)6-14-10/h1-6H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTGSPPSAUOLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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